molecular formula C15H12ClN3OS B2419905 2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896326-52-6

2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2419905
CAS No.: 896326-52-6
M. Wt: 317.79
InChI Key: CBUFTFDYMXSPKP-UHFFFAOYSA-N
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Description

This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and therapeutic applications .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-10-6-7-13-17-14(18-15(20)19(13)8-10)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUFTFDYMXSPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-[(2-chlorophenyl)methylsulfanyl]thiourea. This intermediate is then cyclized with 2-amino-4-methylpyridine in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to enhance yield and purity .

Chemical Reactions Analysis

2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step procedures that may include the use of thiol derivatives and various reagents to facilitate the formation of the triazine ring. Characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography to confirm the structure and purity of the compound.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

1. Antimicrobial Activity
Studies have indicated that derivatives of pyrido[1,2-a][1,3,5]triazinones can possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains and have shown promising results in inhibiting bacterial growth compared to standard antibiotics like Ciprofloxacin and Rifampicin .

2. Anticancer Properties
Research has highlighted the anticancer potential of pyrido[1,2-a][1,3,5]triazinones. The mechanism often involves inducing apoptosis in cancer cells through various pathways. Compounds that share structural similarities with this compound have been shown to inhibit tumor growth in vitro and in vivo models .

3. Anti-inflammatory Effects
Some studies suggest that pyrido[1,2-a][1,3,5]triazinones may exhibit anti-inflammatory properties by modulating inflammatory pathways. This can be particularly beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies have been documented that illustrate the applications of similar compounds:

Study Compound Studied Findings
Study 17-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine derivativesDemonstrated significant antibacterial and antitubercular activity compared to standard treatments .
Study 21,2,3-triazolylmethyl derivativesShowed notable anticancer activity with mechanisms involving apoptosis induction in cancer cell lines .
Study 3Novel benzothiazinone derivativesExhibited strong antimicrobial activity with potential applications in drug development for resistant strains .

Mechanism of Action

The mechanism of action of 2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways essential for cancer cell proliferation .

Comparison with Similar Compounds

2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as:

    2-[(2-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one: This compound has a similar structure but differs in the position of the methyl group, which may affect its biological activity and chemical properties.

    2-[(2-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one: Another structural analog with potential differences in reactivity and applications.

The unique structure of this compound, particularly the position of the methyl group, contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound belonging to the pyrido[1,2-a][1,3,5]triazin family. Its unique structure features a pyridine ring fused with a triazine moiety, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClN3OS. The presence of a chlorobenzyl thio group and a methyl group significantly influences its reactivity and biological activity.

Anticancer Activity

The compound has demonstrated significant anticancer properties through its interaction with topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to the prevention of cell proliferation and induction of apoptosis in cancer cells.

Case Study:
In vitro studies have shown that this compound exhibits cytotoxic effects against various human cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-712.5
HeLa15.0
A54918.0

These results indicate that the compound is particularly effective against breast cancer cells (MCF-7).

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogenic bacteria and fungi.

Research Findings:
In studies assessing the antibacterial efficacy of various compounds similar to this compound:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antiviral Activity

Preliminary studies indicate that this compound may also possess antiviral properties. Its mechanism appears to involve inhibiting viral replication by targeting specific viral enzymes.

Example Study:
A study on related compounds showed that certain pyrido[1,2-a][1,3,5]triazin derivatives could inhibit viral entry into host cells:

VirusInhibition Rate (%) at 50 µMReference
HIV75
Influenza A60

These results highlight the potential of this compound in antiviral therapy.

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